

# The Disaccharide Rutinose: A Technical Guide to its Discovery, Isolation, and Characterization

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## Compound of Interest

Compound Name: Rutinose

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## Abstract

**Rutinose**, a disaccharide composed of  $\alpha$ -L-rhamnose and D-glucose (6-O- $\alpha$ -L-rhamnopyranosyl-D-glucose), is a key structural component of numerous naturally occurring flavonoid glycosides, including the widely studied rutin and hesperidin.[1][2] While not as prevalent in its free form, the isolation and synthesis of **rutinose** are of significant interest for research in glycobiology, pharmacology, and drug development due to its potential biological activities and its role in the bioavailability of flavonoids.[3] This technical guide provides an in-depth overview of the history of **rutinose** discovery, detailed protocols for its isolation from natural sources, and methods for its characterization. It aims to serve as a comprehensive resource for researchers and professionals working with this important disaccharide.

## Discovery and History

The history of **rutinose** is intrinsically linked to the study of the flavonoid glycoside rutin. The disaccharide was first prepared and identified in 1924 by Charaux through the enzymatic hydrolysis of rutin using an enzyme preparation he named "rhamnodiastase".[4] This pioneering work laid the foundation for understanding the glycosidic nature of many flavonoids. Subsequent research by Zemlén and Gerecs in the 1930s further elucidated the chemical structure and synthesis of **rutinose**. [4] For many years, the primary method for obtaining **rutinose** was through the hydrolysis of rutin, a compound abundant in plants like buckwheat (*Fagopyrum esculentum*), citrus fruits, and the Brazilian fava d'anta tree (*Dimorphandra mollis*).

More recently, advancements in enzymology have led to the discovery and application of specific diglycosidases, such as rutinoidase from *Aspergillus niger*, which can efficiently cleave the bond between **rutinoid** and its aglycone, making the disaccharide more accessible for research.

## Methods of Isolation and Synthesis

The isolation of **rutinoid** is primarily achieved through the hydrolysis of flavonoid glycosides. Both chemical and enzymatic methods have been developed, with enzymatic approaches being favored for their specificity and milder reaction conditions, which prevent the degradation of the sugar moieties.

## Enzymatic Hydrolysis of Rutin

A common and effective method for producing **rutinoid** is the enzymatic hydrolysis of rutin using rutinoidase. This process yields quercetin and **rutinoid**.

Experimental Protocol: Enzymatic Hydrolysis of Rutin using Recombinant Rutinoidase from *Aspergillus niger*

- Enzyme Preparation: A crude enzyme preparation of recombinant rutinoidase from *Aspergillus niger* expressed in *Pichia pastoris* is used. The activity of the rutinoidase should be determined prior to use. A typical activity in the crude medium can be around 0.4 U/mL.
- Reaction Setup:
  - Suspend rutin at a high concentration (e.g., 200 g/L) in a buffered enzyme solution.
  - The enzyme solution is prepared by adjusting the pH of the crude medium to 3.5 with  $\text{H}_3\text{PO}_4$ . The medium itself often has a good buffering capacity.
  - The final enzyme concentration in the reaction mixture should be adjusted to approximately 0.2 U/mL.
- Incubation:
  - Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) for up to 24 hours.

- Monitor the conversion of rutin to quercetin and **rutinose** periodically using High-Performance Liquid Chromatography (HPLC).
- Reaction Termination and Product Separation:
  - Once the rutin is completely consumed, terminate the reaction by heating the mixture to 99°C for 5 minutes.
  - Separate the precipitated quercetin (the aglycone) from the aqueous solution containing **rutinose** by filtration or centrifugation (e.g., 5000 x g for 10 minutes).
- **Rutinose** Purification:
  - The filtrate, which contains the active enzyme and **rutinose**, can be further purified.
  - Treat the filtrate with activated charcoal, calcium hydroxide, and Celite (each at 0.5 g/L) and boil briefly to remove protein and phosphate impurities and to decolorize the solution.
  - After another filtration step, pure **rutinose** (>97%) can be obtained by evaporation of the solvent followed by crystallization or lyophilization.

## Enzymatic Transglycosylation using Diglycosidase from *Acremonium* sp.

An alternative to direct hydrolysis for obtaining **rutinose** derivatives is through transglycosylation, where the **rutinose** moiety is transferred from a donor molecule (like hesperidin) to an acceptor. This method is particularly useful for synthesizing novel rutinoides. The enzyme 6-O- $\alpha$ -rhamnosyl- $\beta$ -glucosidase from *Acremonium* sp. DSM 24697 is effective for this purpose.

### Experimental Protocol: Synthesis of 4-hydroxyphenyl- $\beta$ -rutinoides

- Reaction Components:
  - **Rutinoides** Donor: Hesperidin
  - **Rutinoides** Acceptor: Hydroquinone (HQ)

- Enzyme: 6-O- $\alpha$ -rhamnosyl- $\beta$ -glucosidase from *Acremonium* sp.
- Buffer: 50 mM sodium citrate buffer, pH 5.0
- Cosolvent: e.g., 5% (v/v)
- Reaction Conditions:
  - Dissolve the hydroxylated organic compound (acceptor) in the buffer. For example, a 36 mM concentration of the acceptor can be used.
  - Add the enzyme to the reaction mixture.
  - Incubate at 30°C for a specified period (e.g., 2 hours).
- Product Analysis and Purification:
  - Monitor the formation of the rutinose product by HPLC.
  - The product, 4-hydroxyphenyl- $\beta$ -rutinoside, can be purified using chromatographic techniques.
  - Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy.

## Quantitative Data on Rutinose Isolation and Synthesis

The yield of **rutinose** and its derivatives can vary significantly depending on the chosen method, enzyme source, and reaction conditions.

Method	Enzyme Source	Substrate/Donor	Product	Yield	Reference
Enzymatic Hydrolysis	Recombinant Rutinosidase (Aspergillus niger)	Rutin (up to 300 g/L)	Rutinose	Virtually quantitative for quercetin precipitation; high recovery of rutinose from filtrate	
Transglycosylation	Diglycosidase (Acremonium sp. DSM 24697)	Hesperidin	4-hydroxyphenyl- $\beta$ -rutinoside	38% (regarding hesperidin)	
Transglycosylation	Diglycosidase (Acremonium sp. DSM 24697)	Hesperidin	Glyceryl rutinoside	99%	
Reverse Hydrolysis	$\alpha$ -L-rhamnosidase (Aspergillus niger)	L-rhamnose and D-glucose	Rutinose	23%	

## Characterization of Rutinose

The identity and purity of isolated **rutinose** are confirmed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the hydrolysis or synthesis reaction and for assessing the purity of the final product. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile or methanol. The retention time of the isolated compound is compared with that of a pure **rutinose** standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are powerful tools for the structural elucidation of **rutinose**. The chemical shifts and coupling constants of the anomeric protons and other sugar protons provide definitive information about the monosaccharide composition and the glycosidic linkage.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of **rutinose** and to confirm its identity. Fragmentation patterns in MS/MS experiments can provide further structural information.

## Signaling and Metabolic Pathways

While there is limited evidence for direct signaling pathways involving free **rutinose**, its biological significance is primarily understood in the context of the flavonoid glycosides from which it is derived and the metabolic fate of its constituent monosaccharides.

## Biosynthesis of Rutin (Rutinose-containing Flavonoid)

**Rutinose** is attached to its aglycone, quercetin, in the final steps of the rutin biosynthesis pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of rutin and other valuable flavonoids in plants. The pathway starts from the amino acid phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and Flavonol synthase (FLS), culminating in the glycosylation of quercetin.



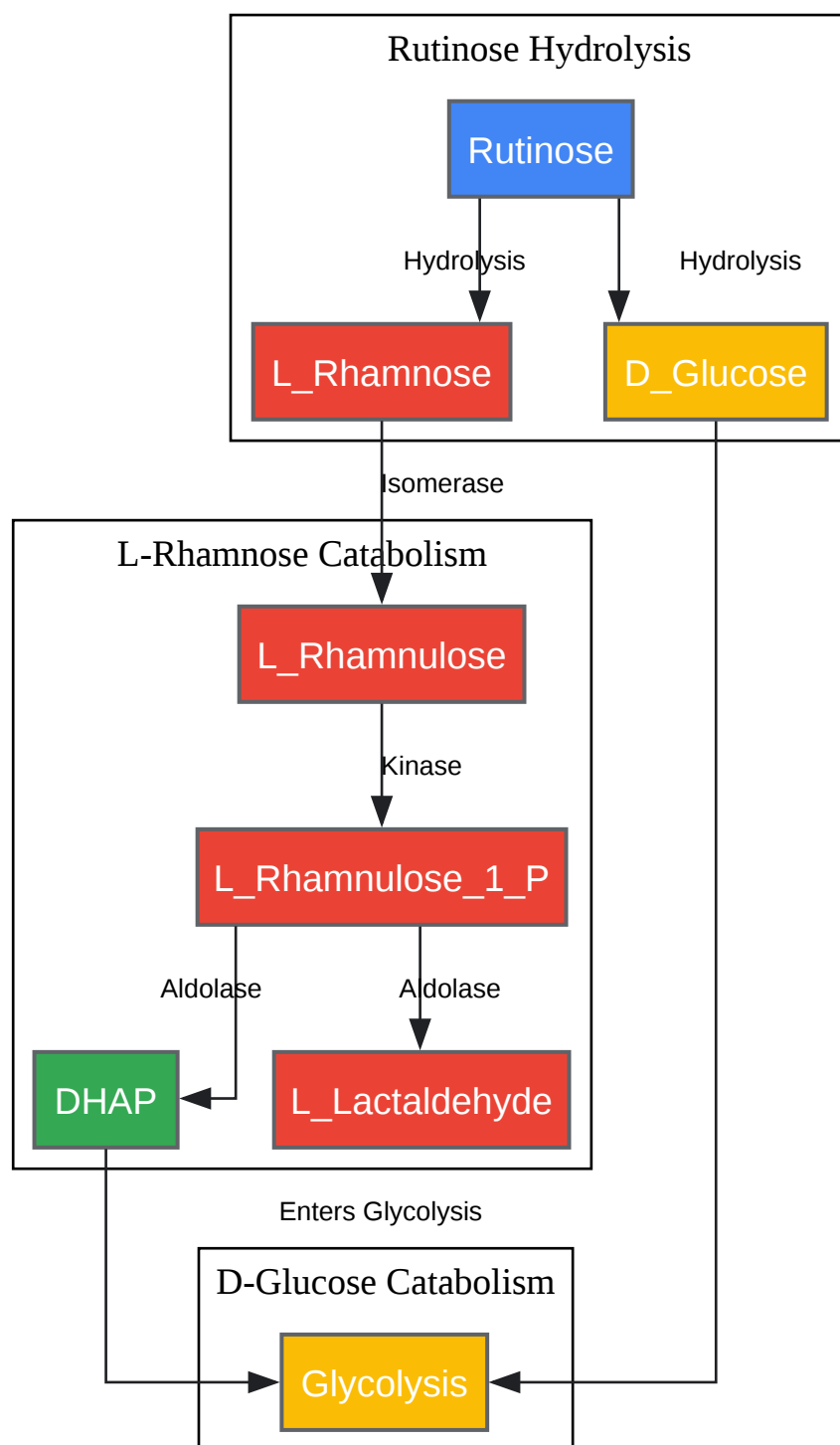
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Caption: Simplified biosynthesis pathway of rutin.

## Metabolic Fate of Rutinose Components

Once **rutinose** is released from its parent flavonoid, either in an industrial process or by the gut microbiota, it can be hydrolyzed into its constituent monosaccharides, L-rhamnose and D-glucose. These sugars then enter their respective metabolic pathways. D-glucose is a central molecule in energy metabolism, primarily entering glycolysis. The metabolic pathway for L-

rhamnose breakdown in microorganisms like *E. coli* involves its conversion to L-rhamnulose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate (an intermediate of glycolysis) and L-lactaldehyde.



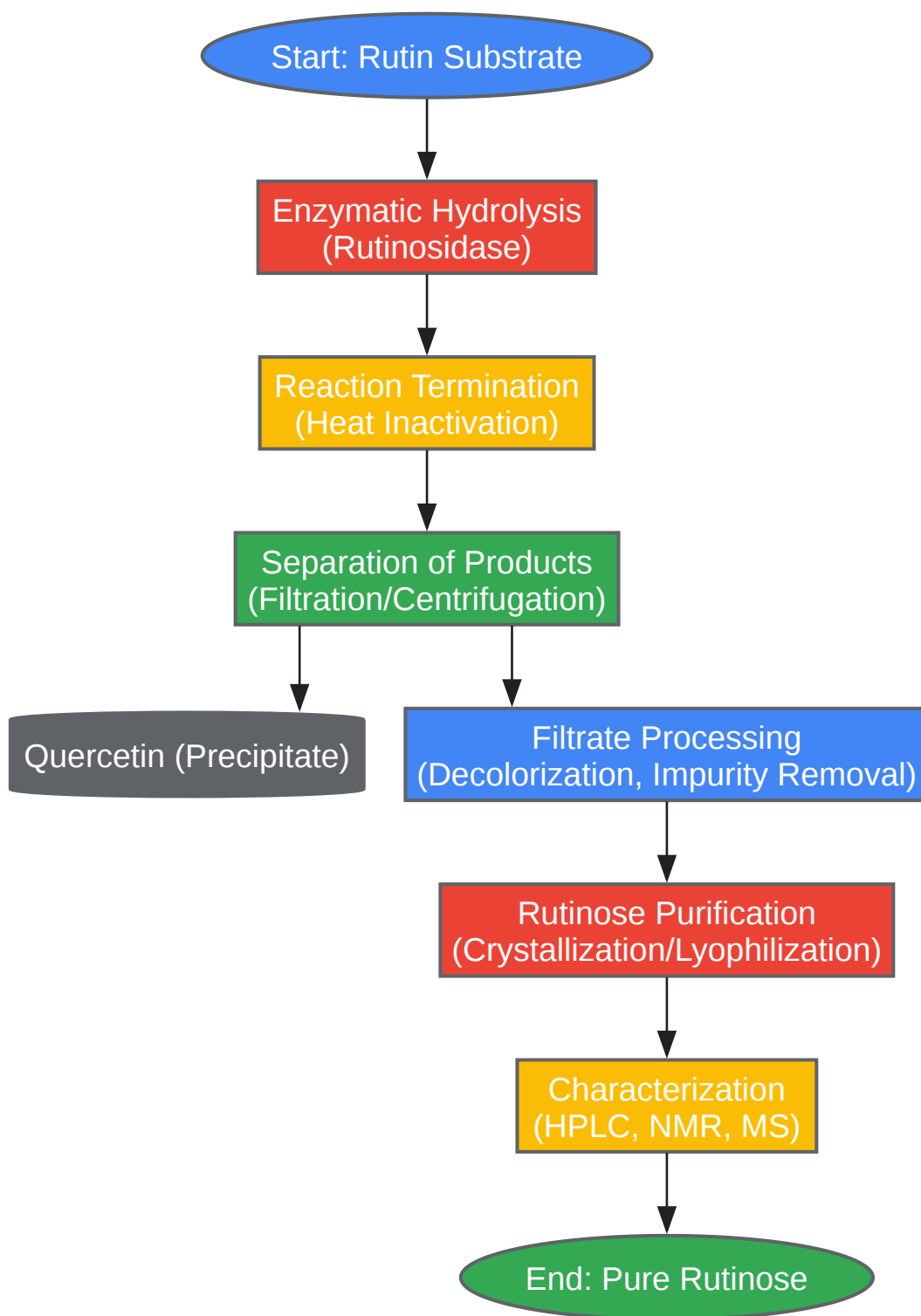
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Caption: Metabolic fate of **rutinose** components.

## Experimental Workflow for Rutinose Isolation

The overall process for isolating **rutinose** from a natural source like rutin follows a logical sequence of steps, from enzymatic reaction to final purification and characterization.





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Caption: Experimental workflow for **rutinose** isolation.

## Conclusion

**Rutinose** remains a disaccharide of significant scientific interest. While its discovery dates back nearly a century, modern enzymatic techniques have greatly improved the efficiency and yield of its isolation. The detailed protocols and characterization methods outlined in this guide provide a solid foundation for researchers to produce and study **rutinose** and its derivatives. Future research may focus on exploring the direct biological activities of free **rutinose**, developing more efficient and sustainable production methods, and utilizing it as a building block for the synthesis of novel glycosylated compounds with enhanced pharmacological properties.

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